5-Ethynyl-2-methylpyridine

概述

描述

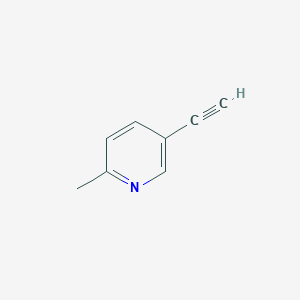

5-Ethynyl-2-methylpyridine (CAS 1945-85-3) is a pyridine derivative with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol . Its structure features a methyl group at the 2-position and an ethynyl (C≡CH) group at the 5-position of the pyridine ring (Figure 1). This compound is typically stored under dry conditions at 2–8°C to maintain stability .

The ethynyl group confers unique reactivity, enabling applications in click chemistry and synthetic organic reactions. For instance, Il'yasov and Galust'yan (1999) demonstrated that this compound undergoes homolytic addition with 1-alkanethiols (e.g., 1-butanethiol and 1-heptanethiol) to yield mono- or bis-adducts under varying conditions . This reactivity is critical for synthesizing sulfur-containing heterocycles.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions: 5-Ethynyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 5-ethyl-2-methylpyridine.

Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reduction.

Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce 5-ethyl-2-methylpyridine.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

5-Ethynyl-2-methylpyridine serves as a crucial building block in organic synthesis. Its structure allows for the modification and construction of more complex molecules through various chemical reactions, such as cross-coupling and cycloaddition. The presence of the ethynyl group enhances its reactivity, making it suitable for synthesizing pharmaceuticals and other bioactive compounds .

Synthetic Routes

Several synthetic methods exist for producing this compound, typically involving the reaction of 2-methylpyridine with acetylene under specific catalytic conditions. This process often requires elevated temperatures and pressures to facilitate the formation of the ethynyl group at the 5-position of the pyridine ring .

Biological Applications

Pharmaceutical Development

Research into the therapeutic properties of this compound is ongoing, particularly in drug discovery. It has been investigated for its potential in developing bioactive molecules that target specific biological pathways. For instance, compounds derived from this pyridine derivative have shown promise in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

Case Study: mGluR Modulation

In studies focusing on mGluR5 antagonists, derivatives of this compound have been evaluated for their ability to influence receptor activity. These compounds demonstrated efficacy in preclinical models related to anxiety and pain management, highlighting their potential therapeutic applications .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its application extends to materials science, where it contributes to developing new materials with tailored functionalities .

作用机制

The mechanism of action of 5-Ethynyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the electronic properties of the pyridine ring, influencing its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the generation of bioactive compounds with potential therapeutic effects.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1 compares 5-ethynyl-2-methylpyridine with three structurally related pyridine derivatives:

*Hypothetical structure based on catalog analogs .

Key Observations:

- Substituent Effects: The ethynyl group in this compound enhances reactivity for cycloaddition and thiol-based reactions compared to the ethyl group in 5-ethyl-2-methylpyridine .

Safety Profile :

Industrial and Research Relevance

- This compound is valued in materials science and medicinal chemistry for its modular reactivity. Its hydrochloride derivative (CAS 1207351-11-8) may enhance solubility for biological studies .

- 5-Ethynylpyridin-2-amine ’s amine group suggests utility in coordination chemistry or as a ligand in catalysis, though specific studies are lacking .

生物活性

5-Ethynyl-2-methylpyridine (CHN) is a pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its ethynyl group (-C≡C-) attached to the 5-position of the pyridine ring, which significantly influences its reactivity and biological properties. The compound is a colorless liquid with a molecular weight of 133.15 g/mol and has been identified as a precursor in the synthesis of various biologically active compounds, including nicotinic acid, an essential vitamin B3 derivative .

Anticancer Properties

Recent studies have explored the potential anticancer properties of this compound. For instance, research indicates that ethynyl-substituted pyridines can enhance the efficacy of platinum-based chemotherapeutics by acting as ligands that improve drug selectivity and affinity for DNA. This property is crucial for developing targeted cancer therapies .

Case Study: Enhanced Anticancer Activity

In a study focusing on ligand design for platinum complexes, this compound was evaluated for its ability to enhance DNA binding and inhibit tumor growth. The results demonstrated a significant increase in cytotoxicity against various cancer cell lines compared to untreated controls, suggesting its potential as an adjuvant in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. A study utilizing 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analogue related to this compound, highlighted its role in promoting cell proliferation within the adult central nervous system. The findings indicated that EdU incorporation into DNA was significantly increased under conditions that stimulated neurogenesis, such as voluntary exercise, suggesting similar potential for this compound in neuroprotection and cognitive enhancement .

Toxicity and Safety Profile

Despite its promising biological activities, safety assessments are crucial. The LD50 (lethal dose for 50% of the population) for this compound is reported at approximately 368 mg/kg in rats, indicating moderate toxicity . Acute exposure can lead to respiratory irritation, headaches, and gastrointestinal disturbances, while chronic exposure may affect the central nervous system .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves reactions such as the condensation of acetaldehyde with ammonia or other nitrogen sources. Recent advancements have introduced novel synthetic routes that enhance yield and reduce by-products through optimized reaction conditions .

Table: Synthesis Conditions for this compound

| Reactant | Conditions | Yield (%) | By-products |

|---|---|---|---|

| Acetaldehyde + NH₃ | T = 200 °C, pH adjusted with ammonium acetate | ~60 | Minimal |

| AAT (Cyclic acetaldehyde) + NH₃ | T = 200 °C, excess nitrogen | ~75 | Oligomers |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynyl-2-methylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for introducing ethynyl groups into heterocyclic systems. Terminal alkynes, such as 5-ethynyl derivatives, can be synthesized via regioselective coupling under inert conditions. Key parameters include temperature control (25–60°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of catalysts (e.g., CuI). Optimizing reaction time and purification (e.g., column chromatography) improves yields (>95% in some cases) . Alternative routes involve Sonogashira coupling, requiring palladium catalysts and careful exclusion of oxygen .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR and Raman Spectroscopy : Identify ethynyl C≡C stretches (~2100–2260 cm⁻¹) and pyridine ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹). Cross-validate with computational simulations (DFT) for peak assignments .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methyl and ethynyl groups). Deuterated solvents (e.g., CDCl₃) minimize interference.

- X-ray Crystallography : Determines molecular geometry and confirms regiochemistry. Requires high-purity crystals grown via slow evaporation .

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if dust forms .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- Waste Disposal : Collect residues in sealed containers for incineration. Avoid drains due to potential aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) and monitor via HPLC or LC-MS. Compare kinetic degradation rates (e.g., Arrhenius plots) to identify pH-sensitive functional groups (e.g., ethynyl or pyridine moieties) .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% HPLC accuracy) and environmental factors (e.g., temperature fluctuations). Replicate experiments ≥3 times to assess reproducibility .

Q. What strategies mitigate unexpected side reactions when functionalizing this compound in coordination chemistry?

- Methodological Answer :

- Ligand Design : Use sterically hindered ligands (e.g., 2,2'-bipyridine) to block undesired coordination sites. Pre-chelate metal ions (e.g., Cu(II) or Pd(II)) to direct regioselectivity .

- Reaction Monitoring : Employ in-situ techniques like UV-Vis or EPR spectroscopy to detect intermediate species. Adjust reaction stoichiometry if unplanned intermediates dominate .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for nucleophilic/electrophilic attacks. Software like Gaussian or ORCA can simulate transition states and activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways. Validate with experimental kinetic data .

Q. Data Contradiction and Validation

Q. What analytical approaches validate conflicting bioactivity results for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Test compounds across a concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., IC₅₀ measurements). Normalize data to controls to account for batch variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or t-tests) to identify outliers. Cross-reference with structural analogs (e.g., 2-methylpyridine derivatives) to isolate substituent-specific effects .

Q. Safety and Regulatory Considerations

Q. What are the ecotoxicological risks of this compound, and how can they be assessed?

- Methodological Answer :

- Acute Toxicity Assays : Use Daphnia magna or algae models to determine EC₅₀ values. Follow OECD Test Guidelines 202 or 201 for standardized protocols .

- Bioaccumulation Potential : Measure logP (octanol-water partition coefficient) via shake-flask methods. Values >3 indicate high bioaccumulation risk, necessitating containment strategies .

属性

IUPAC Name |

5-ethynyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-3-8-5-4-7(2)9-6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVINJAPLKEYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348553 | |

| Record name | 5-ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1945-85-3 | |

| Record name | 5-ethynyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。